

AFG206 solubility issues resolution

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Compound Focus: AFG206

Cat. No.: S548018

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AFG206 Compound Information

The table below summarizes the key details for **AFG206**, a novel first-generation type II FLT3 inhibitor [1].

Property	Detail
Catalog Number	T68967 [1]
CAS Number	630122-37-1 [1]
Molecular Formula	$C_{20}H_{19}N_3O_2$ [1]
Molecular Weight	333.38 g/mol [1]
Description	Novel first-generation type II FLT3 inhibitor [1]
Storage (Powder)	-20°C for 3 years [1]
Storage (Solution)	-80°C for 1 year [1]

Solubility Troubleshooting FAQs

- Q1:** What is the recommended solvent for preparing an AFG206 stock solution?

- **A:** For *in vivo* studies, a common formulation is **5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O** [1]. This combination helps dissolve the compound while maintaining biocompatibility.
- **Q2: How do I calculate the concentration for my working solution?**
 - **A:** Use the formula provided by the supplier. For example, to achieve a 2 mg/mL solution for a 10 mg/kg dosage in a 20 g animal with a 100 μ L dosage volume, you would dissolve 2 mg of **AFG206** in 1 mL of the solvent formulation [1].
- **Q3: Why is aqueous solubility a critical parameter in drug development?**
 - **A:** Intrinsic aqueous solubility is a critical factor defining the **bio-availability of orally administered drugs** [2]. Poor solubility can severely limit a drug candidate's absorption and effectiveness, with over 75% of oral drug development candidates facing low solubility issues [2].
- **Q4: What are the main computational approaches for predicting solubility?**
 - **A:** Researchers use two main approaches [2]:
 - **Physics-based QM-QSPR approaches:** These explore fundamental rules but require significant computational resources and time.
 - **AI-based methods:** These use graph learning models for quicker predictions, enabling rapid evaluation during hit identification and lead optimization stages in drug discovery.

Experimental Protocol: Resolving Solubility Issues

This protocol outlines a systematic approach to achieve a soluble and stable **AFG206** solution for experiments.

1. Primary Solvent Dissolution * Start by dissolving **AFG206** powder in a minimal volume of high-purity **DMSO** to create a concentrated stock solution (e.g., 40 mg/mL) [1]. Gently vortex and warm if necessary, but avoid excessive heating.

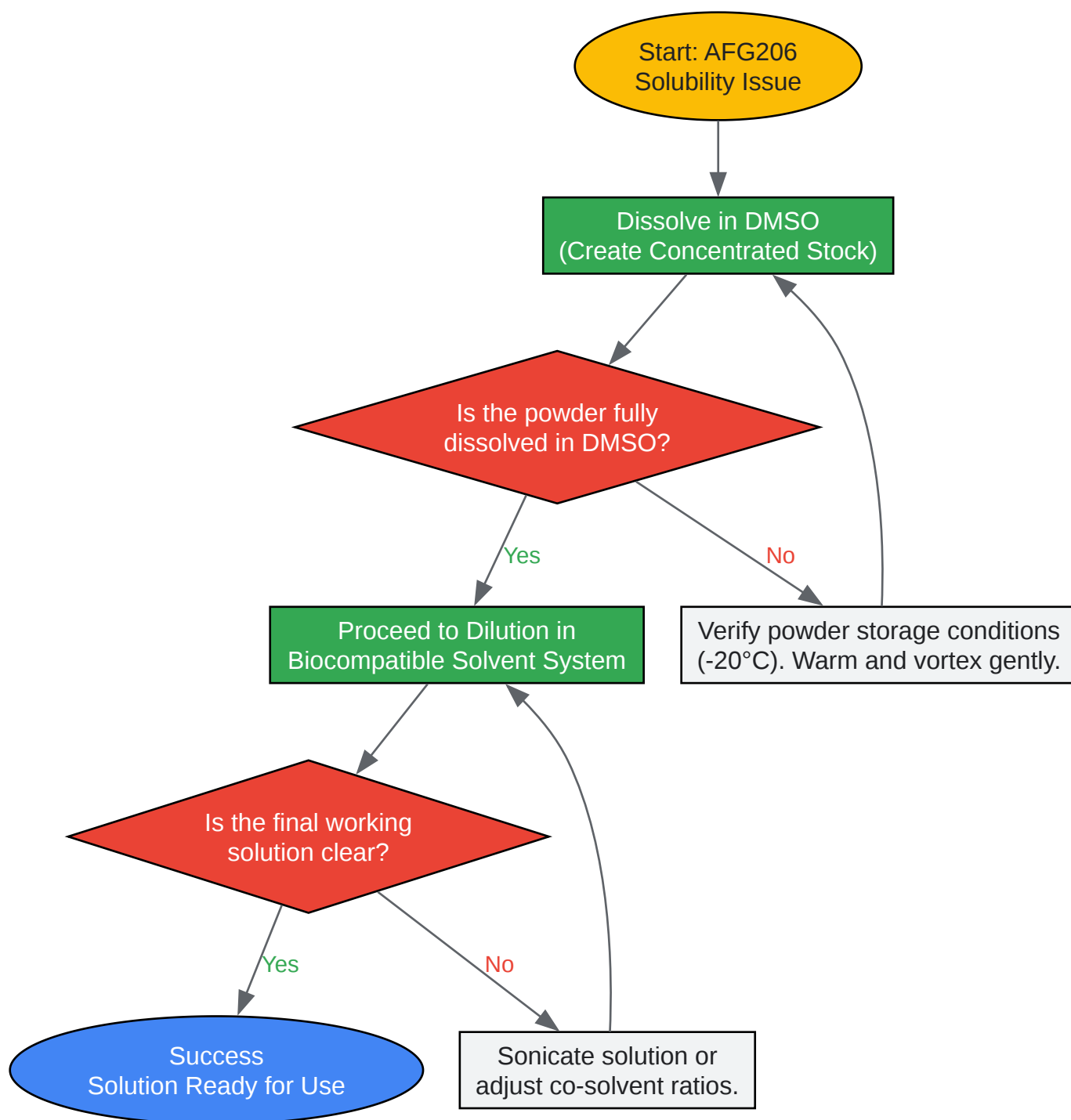
2. Preparation of Working Solution * Gradually dilute the DMSO stock solution into a biocompatible solvent system. A standard method is outlined below [1]: * Take 50 μ L of the DMSO stock solution. * Add 300 μ L of **PEG300**. Mix thoroughly until the solution is clear. * Add 50 μ L of **Tween 80**. Mix thoroughly

until clear. * Finally, add 600 μ L of **Saline, PBS, or ddH₂O**. Mix well and check for clarity. * **Note:** Always add the aqueous phase last, and mix gently to minimize the risk of precipitation.

3. Assessment and Stabilization * Visually inspect the final solution for cloudiness or particulates, indicating precipitation. * If precipitation occurs, consider: * **Sonication:** Briefly sonicate the solution in a water bath. * **Adjusting the co-solvent ratio:** Slightly increasing the percentage of PEG300 or Tween 80 may help, but ensure the final DMSO concentration is safe for your experimental system (typically <1% for cell cultures).

Solubility Resolution Workflow

The following diagram illustrates the logical decision-making pathway for resolving **AFG206** solubility issues, based on the experimental protocol.



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Diagram: A logical workflow for troubleshooting **AFG206** solubility, from initial dissolution to final solution preparation.

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References

1. is the novel first-generation type II" FLT3 inhibitor." | TargetMol AFG 206 [[targetmol.com](https://www.targetmol.com)]
2. Boosting the predictive performance with aqueous solubility ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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